L-Alanine-1-13C

Catalog No.
S685168
CAS No.
21764-56-7
M.F
C3H7NO2
M. Wt
90.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine-1-13C

CAS Number

21764-56-7

Product Name

L-Alanine-1-13C

IUPAC Name

(2S)-2-amino(113C)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

90.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1

InChI Key

QNAYBMKLOCPYGJ-NSQKCYGPSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

C[C@@H]([13C](=O)O)N

L-Alanine-1-13C (CAS 21764-56-7) is a highly specific stable isotope-labeled amino acid in which the carboxyl carbon (C1) is enriched with Carbon-13 at >99 atom % purity . While it shares the exact chemical reactivity, solubility, and biological processing pathways of unlabeled L-alanine, the targeted +1 Da mass shift and the introduction of an isolated, NMR-active spin-1/2 nucleus at the C1 position fundamentally alter its analytical utility. In procurement contexts, this compound is not sourced as a generic nutritional or biochemical reagent; rather, it is procured strictly as a high-precision tracer for metabolic flux analysis, a precursor for hyperpolarized magnetic resonance imaging (MRI) contrast agents, and a structurally isolated probe for solid-state NMR .

Substituting L-Alanine-1-13C with unlabeled L-alanine or uniformly labeled L-Alanine-13C3 critically compromises advanced analytical workflows . Unlabeled L-alanine lacks the 13C abundance (natural abundance is ~1.1%) required for direct, non-radioactive carbon tracking in practical timeframes [1]. More importantly, substituting with uniformly labeled L-Alanine-13C3 introduces severe analytical penalties: the presence of directly attached protons at the C2 and C3 positions causes rapid 1H-13C dipolar relaxation, drastically shortening the longitudinal relaxation time (T1) and rendering the molecule useless for hyperpolarized MRI [2]. Furthermore, in quantitative NMR, U-13C3 exhibits complex 13C-13C homonuclear J-coupling, which splits the signal into multiplets, reducing the signal-to-noise ratio and causing peak overlap in crowded biological spectra—issues entirely avoided by the isolated C1 label of L-Alanine-1-13C [3].

Longitudinal Relaxation Time (T1) for Hyperpolarization Suitability

In dissolution Dynamic Nuclear Polarization (dDNP), the survival of the hyperpolarized state dictates the feasibility of in vivo imaging. L-Alanine-1-13C features an isolated carboxyl carbon with no directly attached protons, eliminating the primary 1H-13C dipolar relaxation pathway . This results in a highly extended T1 relaxation time of approximately 40 to 60 seconds in the liquid state[1]. In stark contrast, uniformly labeled L-Alanine-13C3 or 2-13C variants suffer from rapid relaxation driven by attached protons, yielding T1 times of less than 5 seconds[2]. This quantitative difference dictates procurement: only the 1-13C variant retains polarization long enough for sample dissolution, injection, and subsequent MRI acquisition.

Evidence Dimension13C Longitudinal Relaxation Time (T1)
Target Compound Data~40–60 seconds (liquid state, dependent on field strength)
Comparator Or Baseline< 5 seconds (L-Alanine-13C3 or 2-13C)
Quantified Difference>10-fold increase in polarization survival time
ConditionsLiquid state NMR following dDNP or PHIP hyperpolarization

A long T1 is an absolute physical prerequisite for hyperpolarized MRI, making 1-13C the exclusive choice for real-time metabolic imaging.

Spectral Resolution Enhancement via J-Coupling Elimination

Quantitative metabolic flux analysis relies on precise peak integration to determine isotopic enrichment. When using uniformly labeled L-Alanine-13C3, the adjacent 13C nuclei exhibit strong homonuclear J-coupling (1J_CC ~35-55 Hz), which splits the resonances into complex multiplets . This splitting distributes the signal intensity across multiple peaks, lowering the overall signal-to-noise ratio (SNR) and increasing the risk of peak overlap in complex biofluid mixtures . By procuring L-Alanine-1-13C, researchers isolate the 13C spin, resulting in a single, sharp, uncoupled singlet for the carboxyl carbon (when 1H decoupled) [1]. This spectral simplicity directly translates to higher integration accuracy and lower limits of detection in metabolomics workflows.

Evidence Dimension13C NMR Signal Multiplicity
Target Compound DataSharp singlet (no homonuclear 13C-13C splitting)
Comparator Or BaselineComplex multiplets (doublets/triplets) for U-13C3
Quantified DifferenceConsolidation of signal intensity into a single peak, maximizing SNR
Conditions1H-decoupled 13C NMR of complex biological extracts

Eliminating J-coupling simplifies spectra and improves quantitative accuracy in high-throughput metabolic flux analysis.

Suppression of Homonuclear Dipolar Interference in Solid-State NMR

In solid-state NMR (ssNMR) studies of membrane proteins and polymers, the measurement of precise internuclear distances and Chemical Shift Anisotropy (CSA) tensors is easily corrupted by unwanted spin interactions [1]. Uniformly labeled L-Alanine-13C3 introduces strong homonuclear 13C-13C dipolar couplings that complicate pulse sequences and truncate the measurable distance limits [2]. L-Alanine-1-13C completely suppresses this homonuclear dipole-dipole interaction, isolating the C1 spin . This isolation allows for the clean application of CSA recoupling sequences (like ROCSA) and accurate heteronuclear distance measurements (e.g., REDOR) without the need for complex, efficiency-reducing decoupling schemes.

Evidence Dimension13C-13C Homonuclear Dipolar Coupling
Target Compound DataZero (isolated 13C spin at C1)
Comparator Or BaselineStrong multi-spin dipolar network (U-13C3)
Quantified DifferenceComplete elimination of homonuclear dipolar interference
ConditionsMagic-Angle Spinning (MAS) Solid-State NMR

Isolating the spin system allows structural biologists to extract highly accurate distance and tensor measurements that are impossible in uniformly labeled samples.

Hyperpolarized MRI Contrast Agent Development

Because of its extended T1 relaxation time, L-Alanine-1-13C is the mandatory precursor for developing hyperpolarized alanine probes (such as [1-13C]alanine ethyl ester). These agents are utilized in dissolution DNP and PHIP to monitor in vivo hepatic alanine transaminase (ALT) activity, providing real-time metabolic imaging of liver function and pathology [1].

High-Resolution Metabolic Flux Analysis (MFA)

In metabolomics, L-Alanine-1-13C is utilized to trace carbon flow through glycolysis, the TCA cycle, and gluconeogenesis. The absence of 13C-13C J-coupling yields clean, singlet NMR resonances, allowing for highly accurate quantification of metabolic fluxes in cell cultures and tissue extracts without the spectral crowding associated with uniformly labeled tracers .

Solid-State NMR of Membrane Proteins

L-Alanine-1-13C is incorporated into synthetic peptides and expressed proteins to probe backbone conformations. By eliminating homonuclear dipolar couplings, it enables precise Chemical Shift Anisotropy (CSA) tensor measurements and accurate internuclear distance mapping in complex, insoluble systems like membrane proteins [2].

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

90.051033301 Da

Monoisotopic Mass

90.051033301 Da

Heavy Atom Count

6

Sequence

A

Wikipedia

L-Alanine-1-13C

Dates

Last modified: 08-15-2023

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